Hex-2-ynamide
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Overview
Description
Hex-2-ynamide is an organic compound with the molecular formula C6H9NO. It is characterized by a triple bond between the second and third carbon atoms and an amide functional group at the terminal end. This compound belongs to the class of ynamides, which are nitrogen-substituted alkynes known for their versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. Another method involves the dehydrohalogenation of substituted enamides, where chloroalkenylurea undergoes dehydrochlorination to afford N-alkynylurea .
Industrial Production Methods: Industrial production of this compound often employs modular and flexible synthesis routes. For instance, trichloroethene can be used as an inexpensive two-carbon synthon to generate dichloroenamides, which are then converted to ynamides through elimination reactions .
Chemical Reactions Analysis
Types of Reactions: Hex-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkenes or alkanes.
Substitution: It participates in substitution reactions, where the triple bond can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are frequently used.
Major Products Formed: The major products formed from these reactions include various N-heterocycles, oxygenated derivatives, and substituted alkenes .
Scientific Research Applications
Hex-2-ynamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, particularly N-heterocycles.
Biology: It is used in the synthesis of biologically active compounds and natural products.
Medicine: this compound derivatives have shown potential in drug discovery and development.
Industry: It is employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of Hex-2-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The nitrogen atom’s electron-donating ability strongly polarizes the triple bond, allowing for chemo-, regio-, and stereoselective reactions . For example, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, resulting in the formation of amide bonds .
Comparison with Similar Compounds
Hex-2-ynamide can be compared with other ynamides, such as:
Propargylamide: Similar in structure but with different reactivity due to the position of the triple bond.
But-2-ynamide: Another ynamide with a shorter carbon chain, affecting its chemical properties.
Phenyl-ynamide: Contains a phenyl group, which influences its reactivity and applications.
This compound stands out due to its unique combination of a six-carbon chain and an amide group, making it particularly useful in synthesizing a wide range of complex molecules .
Properties
CAS No. |
62155-28-6 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
hex-2-ynamide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H2,7,8) |
InChI Key |
SAYXEQMGJCIVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(=O)N |
Origin of Product |
United States |
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